2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

CAS No.: 1005563-59-6

Cat. No.: VC2378024

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005563-59-6 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 2-(3-methylpyrazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |

| Standard InChI Key | DITJIAJNAOGEPM-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1)C(C)C(=O)O |

| Canonical SMILES | CC1=NN(C=C1)C(C)C(=O)O |

Introduction

Fundamental Properties and Structure

2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid is characterized by its distinctive molecular structure and fundamental physical and chemical properties. This section provides a comprehensive overview of the compound's basic identity and structural features.

Basic Identification Data

The compound can be identified through several standard chemical identifiers, as presented in Table 1:

| Parameter | Information |

|---|---|

| CAS Number | 1005563-59-6 |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| MDL Number | MFCD03419630 |

| IUPAC Name | 2-(3-methylpyrazol-1-yl)propanoic acid |

| Synonyms | 2-(3-methylpyrazol-1-yl)propanoic acid; 2-(3-methyl-1-pyrazolyl)propanoic acid; 1H-Pyrazole-1-acetic acid, α,3-dimethyl- |

These identifiers provide essential reference information for researchers and industry professionals working with this compound. The CAS number serves as a unique identifier in chemical databases, while the molecular formula and weight provide basic structural information .

Structural Characteristics

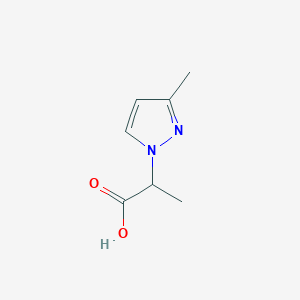

The molecule consists of a pyrazole ring with a methyl group at the 3-position, connected to a propanoic acid side chain at the nitrogen in position 1. This structure can be represented by the SMILES notation: CC1=NN(C=C1)C(C)C(=O)O, which encodes the connectivity of atoms within the molecule .

The structural arrangement of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid contributes significantly to its chemical behavior. The pyrazole ring introduces specific electronic properties, while the propanoic acid group provides sites for various chemical reactions including esterification and amidation. The presence of the methyl group at the 3-position of the pyrazole ring affects the electron distribution within the heterocyclic system, influencing the compound's reactivity patterns .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is essential for its proper handling, storage, and application in various contexts.

Physical Properties

The compound exhibits several notable physical properties as summarized in Table 2:

| Property | Value |

|---|---|

| Physical Form | Powder/Solid |

| Boiling Point | 293.0±23.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Storage Condition | Room Temperature |

| Appearance | White to off-white powder |

These physical properties influence the compound's behavior during storage, handling, and processing. The relatively high boiling point indicates good thermal stability, which can be advantageous in various synthetic applications requiring elevated temperatures .

Synthesis and Production Methods

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves specialized organic chemistry techniques focused on the formation of the key C-N bond between the pyrazole ring and the propanoic acid moiety.

Industrial Production

On an industrial scale, the production of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid likely involves optimized versions of laboratory procedures, designed for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow processes, automated systems, and specialized equipment may be employed to enhance production yields and ensure consistent product quality. Industrial syntheses may also incorporate recycling of solvents and reagents to minimize waste generation .

Applications and Significance

2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid finds applications across multiple domains, with particular importance in pharmaceutical research and organic synthesis.

Synthetic Applications

In organic synthesis, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid serves as a valuable starting material and intermediate for constructing more complex molecular architectures. The compound offers:

-

Multiple reactive sites for diverse chemical transformations

-

A rigid pyrazole core that can introduce specific three-dimensional constraints in target molecules

-

Opportunities for structure-activity relationship studies in drug discovery programs

These features make the compound particularly useful in the synthesis of specialized reagents, advanced materials, and potential drug candidates .

| Parameter | Information |

|---|---|

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Hazard Statements | H315 (Causes skin irritation) |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) |

These classifications indicate that while the compound presents moderate hazards, it can be safely handled with appropriate precautions .

Comparative Analysis with Related Compounds

2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid belongs to a family of structurally related compounds that share core features but differ in substitution patterns, functional groups, or positional isomerism.

Structural Analogues

Table 3 presents a comparison of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid with several related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid | 1005563-59-6 | C7H10N2O2 | 154.17 | Reference compound |

| 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid | 72145-00-7 | C7H10N2O2 | 154.17 | Carboxylic acid at position 3 instead of 2 |

| 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | 1006435-72-8 | C8H11N3O4 | 213.19 | Additional nitro and methyl groups |

| 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | 784132-06-5 | C7H9N3O4 | 199.17 | Nitro group at position 4, different methyl substitution |

| 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | Not specified | C7H11N3O2 | 169.18 | Amino group instead of hydrogen at position 2 |

This comparative analysis reveals how subtle structural modifications can lead to compounds with potentially different properties and applications. These structural variations can significantly impact factors such as solubility, reactivity, and biological activity .

Structure-Property Relationships

The structural differences among these compounds translate into distinct physicochemical and biological properties. For instance:

-

The positional isomer 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid likely exhibits different spatial arrangements and conformational preferences compared to the 2-substituted variant

-

The introduction of additional functional groups such as nitro or amino groups alters electronic properties, potentially affecting reactivity and interactions with biological targets

-

Changes in substitution patterns can influence properties such as acidity/basicity, lipophilicity, and membrane permeability

Understanding these structure-property relationships is crucial for rational molecular design in various applications, particularly in medicinal chemistry where subtle structural modifications can dramatically impact therapeutic efficacy .

Current Research Trends and Future Directions

Research involving 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid and related compounds continues to evolve, with several notable trends and potential future directions.

Recent Research Findings

Current research involving pyrazole-derived carboxylic acids has focused on several key areas:

-

Development of novel anti-inflammatory agents targeting specific molecular mechanisms

-

Investigation of their potential as enzyme inhibitors, particularly against cyclooxygenases and matrix metalloproteinases

-

Exploration of structure-activity relationships to optimize biological activities

-

Application as building blocks in the synthesis of more complex bioactive molecules

Studies have demonstrated that compounds containing both pyrazole rings and carboxylic acid functionalities can exhibit promising biological activities, particularly as COX-1/COX-2 inhibitors and protein denaturation inhibitors .

Future Research Prospects

Several promising research directions for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Further exploration of its potential as a building block in drug discovery programs

-

Investigation of its utility in constructing novel materials with specific properties

-

Elucidation of structure-activity relationships to guide the design of more potent and selective bioactive compounds

As analytical techniques and synthetic methodologies continue to advance, new applications and properties of this versatile compound are likely to emerge, expanding its significance in chemistry, materials science, and pharmaceutical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume